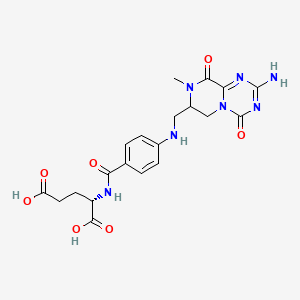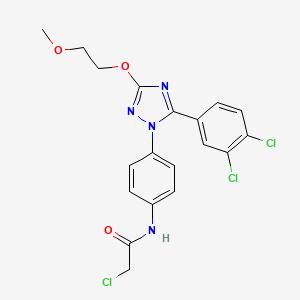
MI 2 MALT1 inhibitor
Descripción general
Descripción
MI-2 is a specific chemical inhibitor of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), a human paracaspase protein . It binds directly to MALT1 and irreversibly suppresses its protease function . This inhibition diminishes the response of endothelial cells to inflammatory stimuli . MI-2 has been found to significantly suppress the cell growth, proliferation, and colony formation of T-ALL cells .
Synthesis Analysis
To develop more potent MALT1 inhibitors, a series of MI-2 analogues were investigated using combined molecular modeling techniques such as molecular dynamics (MD) simulation, molecular docking, and quantitative structure-activity relationship (QSAR) .
Molecular Structure Analysis
MI-2 binds directly to MALT1 and irreversibly suppresses its protease function . The binding of MI-2 to MALT1 is achieved by displacing the side chain of Trp580, locking the protease in an inactive conformation .
Chemical Reactions Analysis
MI-2 is an irreversible inhibitor of MALT1 . It binds directly to MALT1 and suppresses its protease function . This inhibition is accompanied by NF-κB reporter activity suppression, c-REL nuclear localization inhibition, and NF-κB target gene downregulation .
Physical And Chemical Properties Analysis
MI-2 is a MALT1 inhibitor with an IC50 value of 5.84 μM . It is a small molecule that binds directly to MALT1 .
Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of the “MI 2 MALT1 inhibitor”:
T-Cell Immunity Regulation
The MI-2 inhibitor has been shown to regulate T-cell immunity by inducing mTOR phosphorylation, increasing B-cell lymphoma 10 (BCL10) expression, inhibiting T-cell proliferation, and promoting T-cell apoptosis .
Synthesis and Structure-Activity Relationship Studies
Research has been conducted on the synthesis and structure–activity relationship (SAR) studies of MI-2 analogs as MALT1 inhibitors, highlighting their potential as new therapeutic agents for ABC-DLBCL .
Treatment of Diffuse Large B-Cell Lymphoma
MI-2 analogs are being investigated as MALT1 inhibitors for the treatment of diffuse large B-cell lymphoma (DLBCL), utilizing molecular dynamics simulations, molecular docking, and QSAR techniques .
Vascular Smooth Muscle Cells (SMCs) Function
Studies aim to investigate the impact of MALT1 inhibition by MI-2 on the functions of vascular SMCs, both in vitro and in vivo .
Oncology and Immunotherapy
The role of MALT1 protease in physiological and oncogenic signaling is reviewed, summarizing tumor indications for which MALT1 is emerging as a therapeutic target and considering strategies for the safe and successful use of MALT1 inhibitors in cancer therapy .
Therapeutic Strategy in T-Cell Acute Lymphoblastic Leukemia (T-ALL)
The MI-2 inhibitor has been found to suppress cell growth, proliferation, and colony formation of T-ALL cells. It also induces cell apoptosis via a mitochondrial-dependent pathway and reduces leukemic burden in a T-ALL mouse model .
Mecanismo De Acción
Target of Action
The primary target of the MI-2 (MALT1 inhibitor) is the Mucosa-associated lymphoid tissue protein 1 (MALT1) . MALT1 is a human paracaspase protein with proteolytic activity via its caspase-like domain . It plays a crucial role in the survival and proliferation of malignant lymphomas addicted to chronic B cell receptor signaling .
Mode of Action
MI-2 binds directly to MALT1, leading to the irreversible suppression of its protease function . This interaction results in the suppression of NF-κB reporter activity, inhibition of c-REL nuclear localization, and downregulation of NF-κB target genes .
Biochemical Pathways
The inhibition of MALT1 by MI-2 disrupts diverse signal transduction pathways, notably impeding the nuclear factor κB (NF-κB) pathway . The suppression of NF-κB activation is achieved by elevating IκB and disrupting the nuclear localization of p65 and c-Rel . This effect is observed in both the basal state and when stimulated by BCMA, highlighting the pivotal role of MALT1 inhibition in influencing cell survival .
Pharmacokinetics
It is known that mi-2 is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects.
Result of Action
The inhibition of MALT1 by MI-2 leads to significant cellular effects. It effectively inhibits cell growth, inducing mitochondria-dependent apoptotic cell death . In a T-ALL mouse model, MI-2 significantly reduced leukemic burden and prolonged the survival of leukemia-bearing mice . Furthermore, MI-2 induces properties associated with immunogenic cell death (ICD), as evidenced by increased calreticulin (CRT), ATP release, and high-mobility group protein B1 (HMGB1) upregulation, consequently triggering ICD-associated immune activation and enhancing CD8+ T-cell cytotoxicity in vitro .
Action Environment
The action of MI-2 (MALT1 inhibitor) can be influenced by environmental factors. For instance, in vascular smooth muscle cells, MI-2 treatment led to concentration- and time-dependent cell death, which was rescued by the iron chelator deferoxamine (DFO) or ferrostatin-1 (Fer-1), a specific inhibitor of ferroptosis . Moreover, local application of MI-2 significantly reduced carotid neointima lesions and atherosclerosis in mice, which were both ameliorated by co-treatment with Fer-1 .
Safety and Hazards
Direcciones Futuras
MALT1 is a promising therapeutic target for the treatment of T-ALL . MI-2 or other MALT1 inhibitors could potentially be used in clinical trials for T-ALL . However, interference with MALT1 activity may pose a dangerous threat to the normal functioning of the immune system and should be evaluated with great care .
Propiedades
IUPAC Name |
2-chloro-N-[4-[5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1,2,4-triazol-1-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N4O3/c1-28-8-9-29-19-24-18(12-2-7-15(21)16(22)10-12)26(25-19)14-5-3-13(4-6-14)23-17(27)11-20/h2-7,10H,8-9,11H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJGQZBSEMDPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NN(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-(5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1H-1,2,4-triazol-1-yl)phenyl)acetamide | |
Q & A
Q1: What is Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), and why is it a promising target for cancer therapy?
A1: Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a unique protein with dual functions: it acts as a scaffold protein, facilitating the assembly of protein complexes, and as a protease, an enzyme that breaks down other proteins. MALT1 plays a crucial role in the NF-κB signaling pathway, which regulates vital cellular processes like immune response, inflammation, and cell survival. In several cancers, including B-cell lymphomas, the NF-κB pathway becomes dysregulated, leading to uncontrolled cell growth and survival. Targeting MALT1, a key player in this pathway, holds promise for developing new cancer treatments. [, , , ]
Q2: How do MALT1 inhibitors, specifically MI-2, interact with MALT1?
A2: MI-2 is an irreversible inhibitor that covalently binds to the catalytic site of MALT1, effectively blocking its protease activity. [, , ]
Q3: What are the downstream effects of MALT1 inhibition by compounds like MI-2?
A3: Inhibiting MALT1 with MI-2 leads to a cascade of downstream effects, primarily by suppressing the NF-κB signaling pathway. This inhibition reduces the production of pro-inflammatory cytokines like IL-10 and IL-2, crucial for B-cell lymphoma survival and proliferation. [, , , , , ] Additionally, MI-2 can induce apoptosis, a form of programmed cell death, in B-cell lymphoma cells. [, , , , ]
Q4: What information is available on the structure of MI-2?
A4: Detailed information about the molecular formula, weight, and spectroscopic data of MI-2 has not been publicly disclosed in the provided research papers. [1-24]
Q5: What is known about the material compatibility and stability of MI-2?
A5: The provided research papers do not delve into the performance and applications of MI-2 under various conditions or its compatibility with different materials. More research is needed to explore these aspects further. [1-24]
Q6: Are there any known catalytic properties of MALT1 inhibitors themselves?
A8: MALT1 inhibitors primarily function by blocking the catalytic activity of the MALT1 protease. They do not possess inherent catalytic properties themselves. [, , , ]
Q7: Have computational methods been used in the development of MALT1 inhibitors?
A9: Yes, computational chemistry, including free energy perturbation (FEP+) modeling and structure-based drug design, has been instrumental in identifying and optimizing novel MALT1 inhibitors. [, , ]
Q8: How have structure-activity relationship (SAR) studies guided the development of MALT1 inhibitors?
A10: SAR studies have been crucial in understanding how modifications to the chemical structure of MALT1 inhibitors affect their potency, selectivity, and other pharmacological properties. For instance, introducing electron-withdrawing groups in specific positions of the β-lapachone scaffold enhanced its MALT1 inhibitory activity. [, ]
Q9: What formulation strategies have been explored to improve the stability or bioavailability of MALT1 inhibitors?
A11: While the provided research papers highlight the importance of favorable pharmacokinetic properties for MALT1 inhibitors, specific details regarding formulation strategies to improve stability or bioavailability are limited. [, ]
Q10: What is the current status of SHE regulations regarding MALT1 inhibitors?
A10: The research papers primarily focus on the preclinical development of MALT1 inhibitors. Specific SHE regulations and compliance requirements will be addressed as these compounds progress through clinical trials and potential market authorization. [1-24]
Q11: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of MI-2?
A13: Studies show that MI-2 demonstrates good oral bioavailability and can achieve plasma concentrations sufficient to inhibit MALT1 activity in vivo. [, , ] Further research is ongoing to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.
Q12: What evidence supports the in vitro and in vivo efficacy of MALT1 inhibitors in B-cell lymphomas?
A14: MALT1 inhibitors have shown promising results in preclinical studies. In vitro, they effectively inhibit B-cell lymphoma cell proliferation and induce apoptosis. [, , , ] In vivo studies using xenograft mouse models have demonstrated significant tumor growth inhibition and improved survival with MALT1 inhibitor treatment, including those resistant to BTK inhibitors. [, , , ]
Q13: Have any clinical trials been conducted with MALT1 inhibitors?
A15: Yes, several MALT1 inhibitors have advanced to clinical trials for B-cell lymphomas. These trials are evaluating their safety, efficacy, and optimal dosing regimens. [, , , ]
Q14: Are there known mechanisms of resistance to MALT1 inhibitors?
A16: While MALT1 inhibitors show promise, research suggests that resistance might develop through mechanisms like constitutive activation of IKKβ, a downstream effector of the NF-κB pathway. [, ]
Q15: Have any specific drug delivery strategies been explored for MALT1 inhibitors?
A18: While research emphasizes the importance of favorable pharmacokinetic properties for MALT1 inhibitors, specific drug delivery strategies haven't been extensively discussed in the provided papers. [, ]
Q16: Have any biomarkers been identified for MALT1 inhibitor efficacy?
A19: Researchers are actively investigating potential biomarkers to predict the response to MALT1 inhibitor treatment. For instance, plasma IL-10 levels and tumor BCL10 levels have shown promise as pharmacodynamic markers. [, , ]
Q17: What analytical methods are used to characterize and quantify MALT1 inhibitors?
A20: Various analytical techniques are employed, including high-throughput screening, biochemical assays, cell-based assays (e.g., cytokine measurements, cell viability), and in vivo tumor models. [, , , , , ]
Q18: Is there any information available about the environmental impact and degradation of MALT1 inhibitors?
A18: The provided research papers primarily focus on the pharmacological and therapeutic aspects of MALT1 inhibitors. Additional research is needed to evaluate their environmental impact and degradation pathways. [1-24]
Q19: What strategies are being considered for the sustainable development and use of MALT1 inhibitors?
A19: As MALT1 inhibitors are still in the early stages of development, specific sustainability strategies are under investigation. This includes optimizing synthesis routes, minimizing waste generation, and exploring biodegradable alternatives. [1-24]
Q20: What research infrastructure and resources are crucial for advancing MALT1 inhibitor development?
A24: Key resources include access to chemical libraries for high-throughput screening, advanced computational modeling software, facilities for in vitro and in vivo studies, and collaborations between academia and pharmaceutical companies. [, , , ]
Q21: What are the key historical milestones in the development of MALT1 inhibitors?
A25: The discovery of MALT1's role in the NF-κB pathway and its involvement in B-cell lymphoma development marked crucial milestones. Subsequent identification and optimization of small molecule inhibitors like MI-2 have paved the way for potential therapeutic applications. [, , , , ]
Q22: How has cross-disciplinary collaboration contributed to advancements in MALT1 inhibitor research?
A26: MALT1 inhibitor research exemplifies the power of cross-disciplinary collaboration. Expertise from medicinal chemistry, biochemistry, immunology, oncology, and computational modeling has been instrumental in understanding MALT1's functions, identifying inhibitors, and translating these findings into potential therapeutic strategies. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






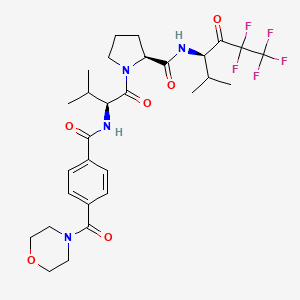
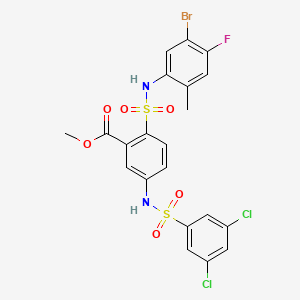
![5-[[3,5-Bis(chloranyl)phenyl]sulfonylamino]-2-[(5-bromanyl-4-fluoranyl-2-methyl-phenyl)sulfamoyl]benzoic acid](/img/structure/B608948.png)
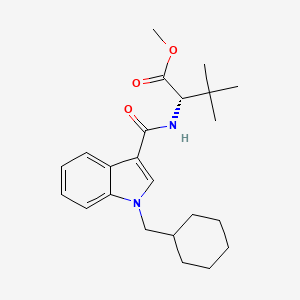

![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylethyl]propanamide](/img/structure/B608954.png)
![N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B608956.png)

